molecular formula C15H21ClN2O3S2 B2720358 7-(2-chlorophenyl)-4-(morpholine-4-sulfonyl)-1,4-thiazepane CAS No. 1797186-09-4

7-(2-chlorophenyl)-4-(morpholine-4-sulfonyl)-1,4-thiazepane

Cat. No.: B2720358
CAS No.: 1797186-09-4
M. Wt: 376.91
InChI Key: LATRYQRYCDXKAE-UHFFFAOYSA-N
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Description

7-(2-chlorophenyl)-4-(morpholine-4-sulfonyl)-1,4-thiazepane is a complex organic compound that features a thiazepane ring, a morpholine ring, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-chlorophenyl)-4-(morpholine-4-sulfonyl)-1,4-thiazepane typically involves multiple steps, starting with the formation of the thiazepane ring. One common method involves the reaction of 2-chlorobenzylamine with a thioamide to form the thiazepane ring. This intermediate is then reacted with morpholine in the presence of a sulfonylating agent, such as sulfonyl chloride, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

7-(2-chlorophenyl)-4-(morpholine-4-sulfonyl)-1,4-thiazepane can undergo various chemical reactions, including:

    Oxidation: The thiazepane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The chlorophenyl group can be reduced to a phenyl group.

    Substitution: The chlorine atom in the chlorophenyl group can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Hydroxyl or amino derivatives.

Scientific Research Applications

7-(2-chlorophenyl)-4-(morpholine-4-sulfonyl)-1,4-thiazepane has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 7-(2-chlorophenyl)-4-(morpholine-4-sulfonyl)-1,4-thiazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazepane ring and the sulfonyl group are key functional groups that contribute to its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazoles: Compounds containing a thiazole ring, such as sulfathiazole, which is an antimicrobial drug.

    Morpholines: Compounds containing a morpholine ring, such as morpholine itself, which is used as a solvent and corrosion inhibitor.

    Chlorophenyl Derivatives: Compounds containing a chlorophenyl group, such as chlorpromazine, which is an antipsychotic drug.

Uniqueness

7-(2-chlorophenyl)-4-(morpholine-4-sulfonyl)-1,4-thiazepane is unique due to the combination of its structural features, which confer specific chemical and biological properties

Properties

IUPAC Name

4-[[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]sulfonyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O3S2/c16-14-4-2-1-3-13(14)15-5-6-17(9-12-22-15)23(19,20)18-7-10-21-11-8-18/h1-4,15H,5-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LATRYQRYCDXKAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2Cl)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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